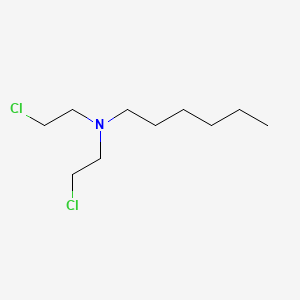

N,N-bis(2-chloroethyl)hexan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound was initially explored as a potential antihelminthic agent. It belongs to the family of synthetic alkylamines and has found various applications in scientific research and industry.

準備方法

The synthesis of N,N-bis(2-chloroethyl)hexan-1-amine involves several steps. One common method starts with the reaction of hexylamine with ethylene oxide to form N,N-bis(2-hydroxyethyl)hexylamine. This intermediate is then treated with thionyl chloride to produce the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

N,N-bis(2-chloroethyl)hexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions typically yield primary amines.

Substitution: It can undergo nucleophilic substitution reactions, especially with halides, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

N,N-bis(2-chloroethyl)hexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: This compound has been studied for its potential antihelminthic properties.

Medicine: Research has explored its use in developing new pharmaceuticals, especially those targeting parasitic infections.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

作用機序

The mechanism of action of N,N-bis(2-chloroethyl)hexan-1-amine involves its ability to alkylate biological molecules. It forms covalent bonds with nucleophilic sites in DNA, proteins, and other macromolecules, leading to the disruption of their normal functions. This alkylation process is crucial for its potential antihelminthic and anticancer activities .

類似化合物との比較

N,N-bis(2-chloroethyl)hexan-1-amine can be compared with other similar compounds, such as:

N,N-bis(2-chloroethyl)methylamine: Another alkylamine with similar chemical properties but different applications.

N,N-bis(2-chloroethyl)ethylamine: Similar in structure but with variations in its biological activity.

N,N-bis(2-chloroethyl)cyclohexylamine: Known for its use in different industrial applications.

The uniqueness of this compound lies in its specific alkyl chain length and the presence of two chloroethyl groups, which confer distinct chemical and biological properties.

生物活性

N,N-bis(2-chloroethyl)hexan-1-amine, also known as HN2 or bis(2-chloroethyl)hexan-1-amine , is a compound with significant biological activity, particularly as an alkylating agent. This article explores its chemical properties, mechanisms of action, potential therapeutic applications, and associated health risks.

This compound is characterized by its ability to form covalent bonds with nucleophilic sites in biological macromolecules such as DNA and proteins. This property underlies its utility in medicinal chemistry, particularly in the development of anti-cancer and anti-parasitic agents.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄Cl₂N |

| Molecular Weight | 195.11 g/mol |

| CAS Number | 334-22-5 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound is through alkylation . This process involves the transfer of an alkyl group to nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. The compound's effectiveness as an alkylating agent makes it a candidate for anti-cancer therapies and treatments for parasitic infections.

Anti-cancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been studied for its potential use in chemotherapy due to its ability to target rapidly dividing cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study demonstrated that HN2 significantly reduced cell viability in neuroblastoma cell lines, particularly those with MYCN amplification, which is associated with poor prognosis in patients. The compound achieved over 80% reduction in cell viability at concentrations of 100 μM .

Antihelminthic Properties

In addition to its anticancer effects, this compound has been investigated for its antihelminthic properties. Research has shown that it can inhibit the growth of certain helminths, making it a potential candidate for treating parasitic infections.

Health Risks and Toxicity

While this compound shows promise in therapeutic applications, it also poses significant health risks due to its toxicity:

- Acute Toxicity : Exposure can lead to chemical burns and systemic poisoning, with symptoms including nausea, vomiting, and neurological effects such as tremors and convulsions .

- Genotoxicity : The compound has been linked to mutagenic effects following exposure, raising concerns about long-term carcinogenic potential .

Table 2: Health Risks Associated with this compound

| Risk Type | Description |

|---|---|

| Acute Toxicity | Causes burns; symptoms include nausea and tremors |

| Genotoxicity | Potential mutagenic effects |

| Long-term Effects | Possible teratogenic effects; reproductive toxicity |

特性

IUPAC Name |

N,N-bis(2-chloroethyl)hexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl2N/c1-2-3-4-5-8-13(9-6-11)10-7-12/h2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYVIRPDAUGJNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70244277 |

Source

|

| Record name | 1-Hexylamine, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99862-87-0 |

Source

|

| Record name | 1-Hexylamine, N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099862870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexylamine, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。